M4 Glucuronide as the Predominant Urinary Excretion Species vs. Parent Drug Tecovirimat
In human mass balance studies, the glucuronide conjugate of M4 is the single most abundant drug-related species excreted in urine, accounting for a mean of 30.3% of the administered tecovirimat dose. In contrast, the glucuronide conjugate of the parent drug tecovirimat accounts for only 24.4% of the dose [1]. This quantitative difference establishes M4 as the primary driver of renal elimination and a critical analyte for accurate PK modeling and bioequivalence assessments.
| Evidence Dimension | Urinary Excretion Abundance (% of Dose) |
|---|---|
| Target Compound Data | 30.3% (as M4 glucuronide) |
| Comparator Or Baseline | 24.4% (as Tecovirimat glucuronide) |
| Quantified Difference | M4 glucuronide excretion is 5.9 percentage points higher than parent drug glucuronide |
| Conditions | Human mass balance study following oral administration of [14C]-tecovirimat |
Why This Matters
For procurement of analytical reference standards, the quantitative predominance of M4 glucuronide in urine justifies its use as the primary analyte for method development and validation in renal excretion studies.
- [1] Yang, X., et al. (2024). Interplay among hydrolysis, phosphorylation, and active transport of tecovirimat. PMC11089469. View Source
